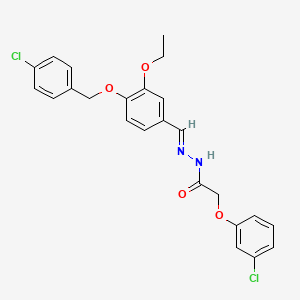![molecular formula C17H17N5O5S B15081668 3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a nitrophenyl group and a thioether linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a nitrophenyl-substituted thioether. The reaction conditions often include the use of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be employed to make the process more sustainable.
化学反応の分析
Types of Reactions
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving purine metabolism.
Industry: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to altered cellular processes. Additionally, the nitrophenyl group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage.
類似化合物との比較
Similar Compounds
- 3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the nitrophenyl group and thioether linkage differentiates it from other purine derivatives, making it a valuable compound for various research applications.
特性
分子式 |
C17H17N5O5S |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
3-methyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C17H17N5O5S/c1-3-8-21-13-14(20(2)16(25)19-15(13)24)18-17(21)28-9-12(23)10-4-6-11(7-5-10)22(26)27/h4-7H,3,8-9H2,1-2H3,(H,19,24,25) |
InChIキー |
SXBREGGDYKKJBI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
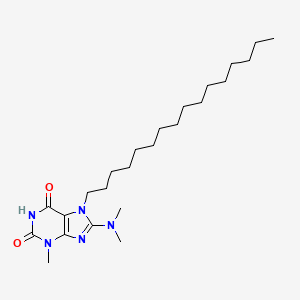
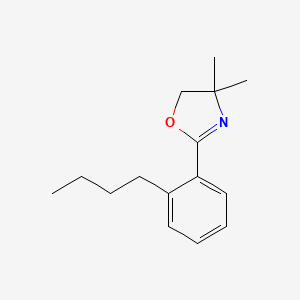
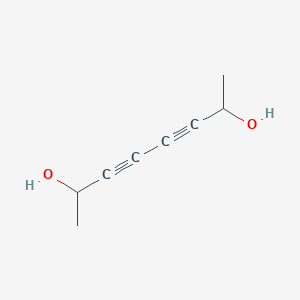
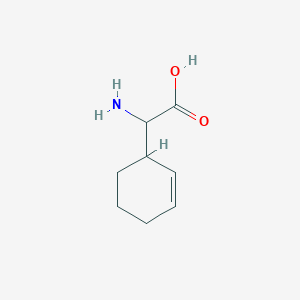
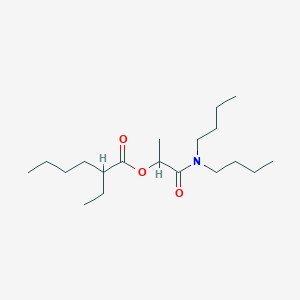
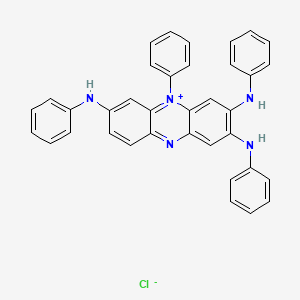
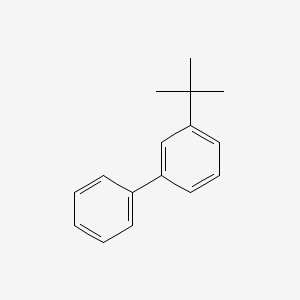
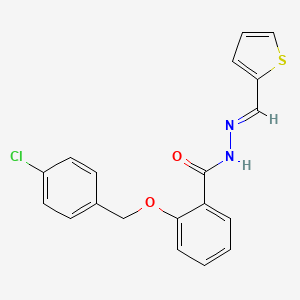
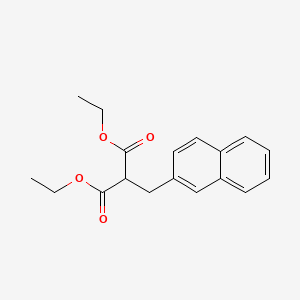
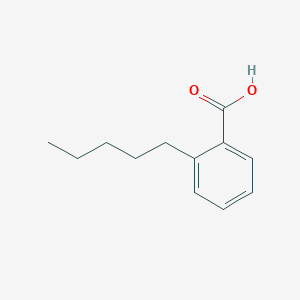
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
